Methyl 4-fluorothiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

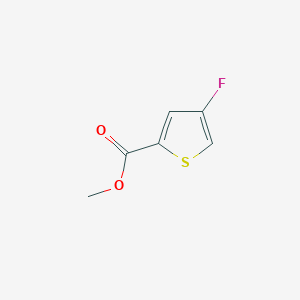

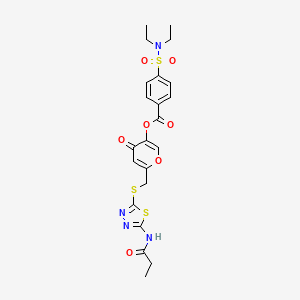

“Methyl 4-fluorothiophene-2-carboxylate” is a synthetic organic compound that belongs to the class of thiophene derivatives. It is also known by other synonyms such as “Methyl 4-fluoro-2-thiophenecarboxylate” and "2-Thiophenecarboxylic acid, 4-fluoro-, methyl ester" .

Molecular Structure Analysis

The molecular formula of “Methyl 4-fluorothiophene-2-carboxylate” is C6H5FO2S . The InChI code is 1S/C6H5FO2S/c1-9-6(8)5-2-4(7)3-10-5/h2-3H,1H3 .Applications De Recherche Scientifique

Organic Semiconductors

Methyl 4-fluorothiophene-2-carboxylate: is instrumental in the development of organic semiconductors. Thiophene derivatives are known for their excellent charge-carrier mobility, making them suitable for use in organic field-effect transistors (OFETs). The fluorine atoms in the compound can enhance the semiconductor’s performance by lowering the HOMO-LUMO gap, thus improving the electrical conductivity .

Anticancer Agents

Thiophene derivatives, including those derived from Methyl 4-fluorothiophene-2-carboxylate , have shown potential as anticancer agents. The structural properties of thiophene allow for the creation of compounds that can interact with various biological targets, potentially leading to new treatments for cancer .

Anti-inflammatory Drugs

The anti-inflammatory properties of thiophene derivatives make Methyl 4-fluorothiophene-2-carboxylate a valuable compound in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs). These drugs can help in the treatment of chronic inflammatory diseases by inhibiting key enzymes involved in the inflammation process .

Antimicrobial Activity

Research has indicated that thiophene derivatives exhibit antimicrobial propertiesMethyl 4-fluorothiophene-2-carboxylate can be used to synthesize new thiophene-based molecules that might act against a variety of microbial strains, contributing to the development of new antibiotics .

Corrosion Inhibitors

In industrial chemistry, Methyl 4-fluorothiophene-2-carboxylate is utilized to create thiophene-based molecules that serve as corrosion inhibitors. These inhibitors protect metals and alloys from corrosion, thereby extending the life of industrial machinery and infrastructure .

Mécanisme D'action

Target of Action

Methyl 4-fluorothiophene-2-carboxylate is a chemical compound with the molecular formula C6H5FO2S The primary targets of this compound are not explicitly mentioned in the available literature

Pharmacokinetics

Based on its physicochemical properties, it is predicted to have high gastrointestinal absorption and to be bbb permeant . . These properties suggest that the compound could have good bioavailability. More detailed pharmacokinetic studies are needed to confirm these predictions.

Action Environment

The action, efficacy, and stability of Methyl 4-fluorothiophene-2-carboxylate could be influenced by various environmental factors. For instance, its stability could be affected by temperature, as it is recommended to be stored in a dark place, sealed in dry conditions, at 2-8°C . .

Propriétés

IUPAC Name |

methyl 4-fluorothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FO2S/c1-9-6(8)5-2-4(7)3-10-5/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQDIKAOOGCLKQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CS1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-fluorothiophene-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Methylphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone](/img/structure/B2898582.png)

![ethyl 4-(2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2898589.png)

![[5-Fluoro-6-(morpholin-4-yl)pyridin-3-yl]methanamine](/img/structure/B2898592.png)

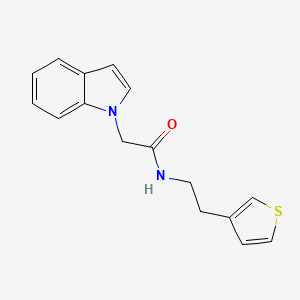

![1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2898597.png)